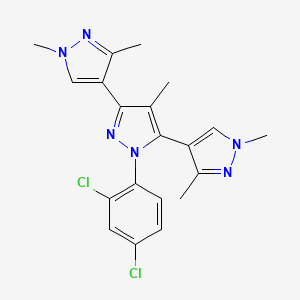![molecular formula C24H31N5O B10922477 1-Ethyl-3,6-dimethyl-N~4~-[1-(4-piperidinophenyl)ethyl]-1H-pyrazolo[3,4-B]pyridine-4-carboxamide CAS No. 1011396-97-6](/img/structure/B10922477.png)
1-Ethyl-3,6-dimethyl-N~4~-[1-(4-piperidinophenyl)ethyl]-1H-pyrazolo[3,4-B]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,6-dimethyl-N~4~-[1-(4-piperidinophenyl)ethyl]-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-B]pyridine core
Preparation Methods
The synthesis of 1-Ethyl-3,6-dimethyl-N~4~-[1-(4-piperidinophenyl)ethyl]-1H-pyrazolo[3,4-B]pyridine-4-carboxamide typically involves multiple steps. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-B]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups at specific positions on the pyrazolo[3,4-B]pyridine core.
Attachment of the piperidinophenyl group: This step involves the formation of a carbon-nitrogen bond between the pyrazolo[3,4-B]pyridine core and the piperidinophenyl group, often through amide bond formation.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-Ethyl-3,6-dimethyl-N~4~-[1-(4-piperidinophenyl)ethyl]-1H-pyrazolo[3,4-B]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolo[3,4-B]pyridine core or the piperidinophenyl group are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-3,6-dimethyl-N~4~-[1-(4-piperidinophenyl)ethyl]-1H-pyrazolo[3,4-B]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,6-dimethyl-N~4~-[1-(4-piperidinophenyl)ethyl]-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
1-Ethyl-3,6-dimethyl-N~4~-[1-(4-piperidinophenyl)ethyl]-1H-pyrazolo[3,4-B]pyridine-4-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.
Pyrazolo[3,4-B]pyridine derivatives: These compounds share the pyrazolo[3,4-B]pyridine core but have different substituents.
Piperidinophenyl derivatives: These compounds contain the piperidinophenyl group but have different cores.
Properties
CAS No. |
1011396-97-6 |
|---|---|
Molecular Formula |
C24H31N5O |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-ethyl-3,6-dimethyl-N-[1-(4-piperidin-1-ylphenyl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H31N5O/c1-5-29-23-22(18(4)27-29)21(15-16(2)25-23)24(30)26-17(3)19-9-11-20(12-10-19)28-13-7-6-8-14-28/h9-12,15,17H,5-8,13-14H2,1-4H3,(H,26,30) |
InChI Key |
JAAURUAIPZNNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC(C)C3=CC=C(C=C3)N4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10922404.png)
![1-(4-{[4-(3-Fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10922420.png)
![7-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10922428.png)
![1-(3-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10922432.png)

![3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole](/img/structure/B10922434.png)
![3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10922440.png)
![6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922452.png)
![N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10922454.png)
![3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B10922455.png)
![5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10922461.png)
![1,3-dimethyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B10922498.png)
![(2E)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10922503.png)
